synthesis of 2,2,3,3-tetrafluorooxetane from tetrafluoroethylene
synthesis of 2,2,3,3-tetrafluorooxetane from tetrafluoroethylene
High-Yield Synthesis of 2,2,3,3-Tetrafluorooxetane from Tetrafluoroethylene: A Mechanistic and Methodological Guide
Executive Summary
2,2,3,3-Tetrafluorooxetane (CAS: 765-63-9) is a highly valued fluorinated cyclic ether. It serves as a critical building block for perfluoropolyethers (PFPE-D) via anionic ring-opening polymerization[1] and acts as a versatile synthon for specialized fluoroelastomers[2]. Historically, synthesizing this compound via the reaction of tetrafluoroethylene (TFE) and formaldehyde in anhydrous hydrogen fluoride (HF) resulted in poor yields due to the competitive formation of linear fluoroalcohols. This technical guide details an optimized, high-yield synthetic protocol utilizing a polyfluoroalkylcarboxylic acid promoter to mechanistically redirect the reaction pathway, doubling the yield of the target oxetane[3].
Mechanistic Rationale: Overcoming the Fluoride Trap
The synthesis of 2,2,3,3-tetrafluorooxetane relies on a Prins-type cycloaddition[4]. In a superacidic anhydrous HF medium, formaldehyde is protonated to form a highly electrophilic hydroxymethyl cation. This cation attacks the electron-rich π -bond of TFE, generating a transient fluorinated carbocation intermediate ( HO−CH2−CF2−CF2+ ).
The Causality of the Promoter: In pure anhydrous HF, the abundant and highly nucleophilic fluoride ions rapidly trap this carbocation intermediate. This intermolecular attack yields 2,2,3,3,3-pentafluoropropanol as the dominant product, leaving the desired oxetane as a mere byproduct[5].
To alter this trajectory, a polyfluoroalkylcarboxylic acid—specifically trifluoroacetic acid ( CF3COOH )—is introduced as a reaction promoter[3]. The addition of CF3COOH fundamentally alters the solvation sphere of the reaction. It acts as a buffering agent that attenuates the nucleophilic activity of the fluoride ions, thereby extending the kinetic lifetime of the carbocation. This kinetic delay allows the intramolecular nucleophilic attack by the terminal hydroxyl oxygen to outcompete intermolecular fluoride trapping, successfully closing the four-membered oxetane ring[5].
Figure 1: Prins-type cycloaddition mechanism for 2,2,3,3-tetrafluorooxetane synthesis.
Experimental Methodology: Self-Validating Protocol
Working with anhydrous HF and TFE requires stringent safety and material compatibility protocols. Standard borosilicate glassware will dissolve in HF; therefore, Hastelloy or Monel autoclaves are mandatory due to their resistance to severe HF corrosion and their ability to safely contain high-pressure gases.
Step-by-Step Synthesis Protocol:
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Reactor Preparation: Purge a 1-liter Hastelloy autoclave with dry nitrogen ( N2 ) for 30 minutes. Causality: Ensuring a strictly anhydrous environment is critical. Trace moisture introduces competing hydroxide nucleophiles that degrade the yield of the oxetane.
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Reagent Charging: Charge the reactor with 30 g of paraformaldehyde and 50 g of trifluoroacetic acid ( CF3COOH )[3]. Causality: Paraformaldehyde is utilized as a stable, solid source of formaldehyde, bypassing the severe handling risks and spontaneous polymerizability of gaseous monomeric formaldehyde[5].
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HF Condensation: Chill the reactor to -50°C using a dry ice/acetone bath. Vacuum transfer 300 g of anhydrous hydrogen fluoride (HF) into the vessel. Validation Check: Weigh the reactor before and after transfer to confirm the exact mass of HF condensed.
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TFE Introduction: Seal the reactor and gently heat to 40°C. Introduce tetrafluoroethylene (TFE) gas until the internal pressure reaches 0.5 MPa.
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Cycloaddition Reaction: Maintain the temperature at 40°C with continuous mechanical stirring. As the reaction proceeds, TFE is consumed, causing a pressure drop. Continuously feed TFE to maintain the 0.5 MPa pressure. Validation Check: The reaction is self-indicating. The cessation of pressure drop (typically after 4-6 hours) serves as an intrinsic kinetic indicator that the paraformaldehyde has been fully consumed.
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Quenching and Workup: Cool the reactor to 0°C and slowly vent unreacted TFE through a caustic scrubber. Carefully pour the crude liquid mixture over crushed ice to safely quench the HF. Neutralize the highly acidic aqueous phase with dilute potassium hydroxide (KOH).
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Isolation: Separate the dense, lower organic fluorinated phase. Purify via fractional distillation. 2,2,3,3-tetrafluorooxetane is collected as a colorless liquid (boiling point ~28°C). Validation Check: Confirm purity via GC-MS and 19F -NMR. The NMR spectra must show distinct, symmetrical resonances characteristic of the cyclic CF2 groups, differentiating it from the linear alcohol byproduct[6].
Figure 2: Step-by-step experimental workflow for the synthesis of 2,2,3,3-tetrafluorooxetane.
Quantitative Yield Optimization
The addition of the polyfluoroalkylcarboxylic acid promoter fundamentally shifts the dominant reaction pathway. The table below summarizes the quantitative impact of CF3COOH on the reaction trajectory, demonstrating a near 100% increase in the yield of the target oxetane based on established patent literature[5].
| Reaction System | Promoter Used | Dominant Reaction Pathway | Major Product | TFE Conversion Yield (Oxetane) |
| TFE + Paraformaldehyde + HF | None | Intermolecular Trapping | 2,2,3,3,3-Pentafluoropropanol | ~18.3% |
| TFE + Paraformaldehyde + HF | CF3COOH | Intramolecular Cyclization | 2,2,3,3-Tetrafluorooxetane | ~35.9% |
Downstream Applications
The synthesized 2,2,3,3-tetrafluorooxetane is a highly versatile synthon in advanced materials and drug development:
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Perfluoropolyethers (PFPEs): It undergoes anionic ring-opening polymerization to produce PFPE-D, a high-performance, chemically inert liquid lubricant utilized extensively in the aerospace and semiconductor industries[1][2].
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Pharmaceutical Building Blocks: The strained oxetane ring reacts readily with various nucleophiles (e.g., organolithium or Grignard reagents) to yield 1,1,3-trisubstituted 2,2-difluoropropan-1-ols. This provides researchers with direct, easy access to complex CF2 -containing molecules critical for modulating the lipophilicity and metabolic stability of active pharmaceutical ingredients (APIs)[7].
References
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Wikipedia Contributors. "Perfluoropolyether." Wikipedia, The Free Encyclopedia.
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Daikin Industries, Ltd. "Process for producing 2,2,3,3-tetrafluorooxetane." European Patent Office (EP1724266A1).
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Ameduri, B., et al. "Fluoroelastomers: synthesis, properties and applications." Progress in Polymer Science.
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Petrov, V. A. "The Chemistry of Highly Fluorinated Carbocations." Chemical Reviews (ACS Publications).
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Shibata, N., et al. "Easy access to CF2-containing molecules based on the reaction of 2,2,3,3-tetrafluorooxetane with various nucleophiles." Organic & Biomolecular Chemistry (RSC Publishing).
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Kausch, C., et al. "Nuclear magnetic resonance spectra and structure of fluorinated oxetanes." ResearchGate.
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- 4. pubs.acs.org [pubs.acs.org]
- 5. EP1724266A1 - Process for producing 2,2,3,3-tetrafluorooxetane - Google Patents [patents.google.com]
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